molecular formula C15H13ClN2S B1437385 N-benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine CAS No. 941867-22-7

N-benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine

Cat. No.: B1437385
CAS No.: 941867-22-7
M. Wt: 288.8 g/mol
InChI Key: YWQKFNGRFQUNTJ-UHFFFAOYSA-N
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Description

N-benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine is a benzothiazole derivative of significant interest in medicinal chemistry and scientific research. This compound features a benzothiazole core structure substituted with a chlorine atom, a methyl group, and an N-benzyl amine moiety, which contributes to its diverse biological activity and research value. It is widely utilized in antimicrobial and anticancer research. Studies on highly similar benzothiazole analogues have demonstrated potent activity against human colorectal carcinoma cell lines (e.g., HCT116) and effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the inhibition of critical enzymes, disrupting metabolic pathways in microorganisms or cancer cells . Furthermore, benzothiazole scaffolds are investigated as multi-target-directed ligands for neurodegenerative diseases, showing promise in inhibiting targets like monoamine oxidase and cholinesterase, which are relevant in conditions such as Alzheimer's disease . In material science, the structural rigidity and electronic properties of such compounds make them candidates for developing optical materials and fluorescent dyes . The synthesis of this research-grade compound typically involves nucleophilic substitution or condensation reactions, followed by purification via recrystallization to ensure high purity . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2S/c1-10-12(16)7-8-13-14(10)18-15(19-13)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQKFNGRFQUNTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NCC3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzothiazole Formation

The synthesis of benzothiazole derivatives generally begins with the formation of the benzothiazole ring system, which can be achieved by condensation of 2-aminothiophenol with appropriate aldehydes or substituted aromatic compounds.

  • Condensation of 2-aminothiophenol with aldehydes : This is a widely used method where 2-aminothiophenol reacts with aromatic aldehydes under mild conditions, often facilitated by catalysts or ultrasonic irradiation to enhance yield and reduce reaction time. For example, ultrasonic irradiation at room temperature for about 20 minutes yields benzothiazole derivatives in 65–83% yield without the need for solvents or catalysts, making it an efficient and green method.

  • Catalyst-assisted synthesis : Various nanoparticles such as nickel oxide nanorods, zinc oxide-beta zeolite, cobalt oxide nanoflakes, and others have been employed as catalysts to improve the reaction efficiency and yield. These catalysts enable reactions to proceed under milder conditions and shorter times, often in ethanol or neat conditions.

Catalyst Type Solvent Temperature Time Yield (%) Notes
NiO Nanorods Ethanol 60°C 4 h ~92 Nanoparticle catalyst
ZnO-beta zeolite Ethanol Reflux 1-2 h High Heterogeneous, reusable catalyst
Co3O4 Nanoflakes Ethanol/Neat RT/60°C 5-30m 48-95 Efficient catalyst for fast reaction

N-Benzylation of the Benzothiazol-2-amine

The critical step for preparing N-benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine is the N-benzylation of the 2-amine group on the benzothiazole ring.

  • Nucleophilic substitution with benzyl halides : The primary amine on the benzothiazole ring can be alkylated by benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate. This reaction is typically carried out in polar aprotic solvents like acetonitrile under reflux conditions.

  • Typical procedure : The benzothiazol-2-amine derivative (with 5-chloro and 4-methyl groups) is dissolved in acetonitrile with potassium carbonate as the base. Benzyl bromide is added dropwise slowly (e.g., 1 drop every 5 seconds) to control the reaction rate. The mixture is refluxed for 6–7 hours with monitoring by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, solvent evaporated under reduced pressure, and the product extracted with ethyl acetate and washed with saturated sodium chloride solution. The organic layer is dried over sodium sulfate and purified by column chromatography.

Step Reagents/Conditions Notes
Starting material 5-chloro-4-methyl-1,3-benzothiazol-2-amine Prepared or purchased
Base Potassium carbonate (K2CO3) Neutralizes HBr formed
Alkylating agent Benzyl bromide Added dropwise to control rate
Solvent Acetonitrile Polar aprotic solvent
Temperature Reflux (approx. 80°C) Ensures reaction completion
Reaction time 6–7 hours Monitored by TLC
Workup Extraction with ethyl acetate, drying over Na2SO4 Purification by column chromatography

Alternative Synthetic Routes and Intermediates

While direct N-benzylation is the most straightforward approach, other methods involving intermediate formation have been reported for related benzothiazole derivatives:

  • A patent describes a method involving condensation of 5-chloro-4-amino-1,3-benzothiazole derivatives with N,N-dimethyldichloromethyleneammonium chloride to form α-chloroformamidine intermediates, which upon treatment with ethylenediamine and acid hydrolysis yield functionalized benzothiazole amines. Although this method is more complex and aimed at producing imidazoline derivatives, it illustrates the utility of intermediate functionalization in benzothiazole chemistry.

  • Other benzothiazole derivatives have been synthesized via condensation reactions involving acetic acid, bromine, ammonium thiocyanate, and subsequent substitution reactions, but these are less directly related to the target N-benzyl compound.

Summary Table of Key Preparation Steps for this compound

Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 Benzothiazole ring formation 2-aminothiophenol + substituted aldehyde, catalyst (e.g., NiO NRs), EtOH, reflux or ultrasonic irradiation Formation of 5-chloro-4-methyl-benzothiazole core
2 N-benzylation Benzyl bromide, K2CO3, acetonitrile, reflux 6–7 h N-benzyl substitution at 2-amino position
3 Purification Extraction with ethyl acetate, drying, column chromatography Isolation of pure this compound

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazole derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups .

Scientific Research Applications

Synthesis of N-benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine

The synthesis of benzothiazole derivatives typically involves various chemical reactions such as:

  • Knoevenagel Condensation : This method allows for the formation of carbon-carbon bonds and is often used to synthesize substituted benzothiazole derivatives.
  • Biginelli Reaction : A multi-component reaction that can yield benzothiazole derivatives with diverse substituents.
  • Microwave Irradiation : This technique enhances the efficiency of reactions and can be applied to the synthesis of benzothiazole compounds.

Recent studies have demonstrated that modifications in the benzothiazole structure can significantly impact biological activity, making it a focal point for drug development .

Biological Activities

This compound has been evaluated for various biological activities:

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported to be in the low micromolar range .

Anticancer Potential

Benzothiazole derivatives have been investigated for their anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain derivatives have demonstrated IC50 values lower than standard chemotherapy agents against specific cancer cell lines .

Antitubercular Activity

Recent advancements highlight the potential of benzothiazole derivatives in combating tuberculosis. The structural modifications of these compounds have led to enhanced potency against Mycobacterium tuberculosis, with some derivatives exhibiting better binding affinity to target proteins involved in bacterial metabolism .

Case Studies and Research Findings

Several studies provide insights into the efficacy and mechanisms of action of this compound and its derivatives:

StudyFocusKey Findings
Shaikh et al. (2023)Antitubercular ActivityNew derivatives showed improved inhibition against M. tuberculosis with specific binding affinities .
MDPI Study (2018)Antibacterial ActivityCompounds demonstrated significant antibacterial effects against Staphylococcus aureus and Chromobacterium violaceum .
PMC Article (2022)Anticancer ActivitySelected benzothiazole derivatives exhibited potent anticancer effects with IC50 values lower than standard treatments .

Mechanism of Action

The mechanism of action of N-benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit certain enzymes or proteins, leading to its therapeutic effects. For example, it may target enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

The benzothiazole scaffold allows for diverse substitutions, which significantly influence biological activity and physicochemical properties. Below is a comparison of key derivatives:

Compound Name Substituents on Benzothiazole Amine Substituent Molecular Weight (g/mol) Key Properties/Activities References
N-Benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine 5-Cl, 4-CH₃ Benzyl 288.80 Not explicitly reported
N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide (CBK277775) 5-Cl, 4-CH₃ 5-Nitrothiophene-2-carboxamide - Targets ubiquitin-proteasome system
4-Chloro-1,3-benzothiazol-2-amine (4MSH) 4-Cl H - PDE-10-A inhibitor fragment; moderate desolvation penalty
6-Chloro-1,3-benzothiazol-2-amine 6-Cl H - Synthesized via microwave irradiation

Key Observations :

  • Chloro Substitution Position : The 5-Cl and 4-CH₃ groups in the target compound may enhance steric hindrance and electron-withdrawing effects compared to 4-Cl or 6-Cl derivatives. This could improve binding to hydrophobic enzyme pockets .
  • Carboxamide vs.

Variations in the Amine Substituent

The nature of the amine substituent at the 2-position critically impacts solubility and target interactions:

Compound Name Amine Substituent Key Features
This compound Benzyl Lipophilic; may improve blood-brain barrier penetration
5-Chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine 3-Imidazol-1-ylpropyl Introduces basic imidazole moiety; potential for metal coordination
N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (CBK277757) 5-Nitrofuran-2-carboxamide Combines nitro (electron-deficient) and furan (planar) groups

Key Observations :

  • Imidazole-propyl derivatives (e.g., ) introduce nitrogen-rich side chains, which may enhance interactions with charged residues in enzyme active sites .

Pharmacological and Physicochemical Properties

  • Binding Affinity : Fragments like 4-chloro-1,3-benzothiazol-2-amine (4MSH) exhibit moderate desolvation penalties and stacking interactions in PDE-10-A inhibition studies, suggesting that chloro substituents are favorable for target engagement .
  • Synthesis Methods : Derivatives such as CBK277757 are synthesized via coupling reactions between activated carboxylic acids (e.g., 5-nitrofuran-2-carboxylic acid) and benzothiazol-2-amine precursors . This method may be applicable to the target compound’s synthesis.
  • Spectroscopic Data : Oxazole analogs (e.g., ) show distinct ¹H/¹³C NMR and IR spectra, which can guide structural elucidation of benzothiazole derivatives despite core differences .

Biological Activity

N-benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves various synthetic pathways that include reactions such as nucleophilic substitution and condensation reactions. The compound can be synthesized from 5-chloro-4-methyl-1,3-benzothiazol-2-amine by reacting it with benzyl chloride in the presence of a base.

Anticancer Activity

Numerous studies have reported the anticancer properties of benzothiazole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)5.91
HCT116 (Colon Cancer)9.94
A549 (Lung Cancer)6.21

The mechanism of action appears to involve the inhibition of key signaling pathways related to cancer cell proliferation and survival, particularly through the inhibition of kinases such as BRAF and VEGFR-2 .

Antimicrobial Activity

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. This compound has demonstrated potent activity against various bacterial strains. In vitro studies indicated:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus15.0 µM
Escherichia coli20.0 µM

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Antidiabetic Activity

Recent research has also highlighted the potential antidiabetic effects of benzothiazole derivatives. Compounds similar to this compound have been shown to inhibit enzymes involved in glucose metabolism, thus potentially aiding in diabetes management .

Case Studies

  • Anticancer Efficacy : In a study conducted by Singh et al., various benzothiazole derivatives were synthesized and evaluated for their anticancer properties. Among these, N-benzyl derivatives showed enhanced cytotoxicity against multiple cancer cell lines compared to standard treatments like sorafenib .
  • Antimicrobial Properties : Gurram and Azam's research on novel benzothiazole analogues revealed that compounds with similar structural features exhibited significant antibacterial activity against resistant strains of bacteria .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine?

  • Methodology : The compound can be synthesized via condensation reactions. For example, thiazole derivatives are often prepared by reacting substituted anilines with thiourea derivatives in the presence of chlorinating agents. A typical protocol involves reacting 5-chloro-4-methyl-1,3-benzothiazol-2-amine with benzyl halides under basic conditions (e.g., triethylamine in dioxane) to introduce the benzyl group . Purification is achieved via recrystallization from ethanol-DMF mixtures .
  • Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry to minimize byproducts like unsubstituted amines or over-alkylated products.

Q. How is the compound characterized structurally?

  • Methodology : Use spectroscopic techniques:

  • IR Spectroscopy : Identify NH stretching (~3140 cm⁻¹) and C=N/C-Cl bonds (1621 cm⁻¹, 693 cm⁻¹) .
  • NMR : Aromatic protons appear as multiplet signals between δ 6.46–8.2 ppm, while the benzyl group’s CH₂ protons resonate as a singlet near δ 4.21 ppm .
  • Mass Spectrometry : Confirm molecular weight via FABMS (e.g., m/z 466 for analogs) .

Q. What solvent systems are optimal for solubility and stability?

  • Methodology : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (CHCl₃). Stability tests under varying pH and temperature (e.g., 25°C vs. 40°C) reveal degradation via hydrolysis of the benzothiazole ring in acidic conditions .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in spectral vs. computational structural models?

  • Methodology : Perform single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement). For example, hydrogen-bonding interactions (e.g., N–H⋯N or C–H⋯O) stabilize molecular packing . Compare experimental bond lengths (e.g., C–C = 1.39 Å) with DFT-calculated values to validate accuracy .
  • Case Study : A related benzothiazole analog showed centrosymmetrical dimers via N1–H1⋯N2 interactions, which were missed in NMR analysis but confirmed via SCXRD .

Q. What strategies optimize the compound’s bioactivity in anticancer assays?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Modify substituents on the benzyl group (e.g., electron-withdrawing groups like -NO₂ or -CF₃) to enhance cytotoxicity. Test against HCT-116, HCT15, and HT29 colon cancer cell lines using MTT assays .
  • Mechanistic Studies : Evaluate inhibition of key enzymes (e.g., PFOR in anaerobic metabolism) via enzyme-linked assays .

Q. How do reaction conditions influence regioselectivity in benzothiazole functionalization?

  • Methodology : Compare cyclization methods:

  • Phosphorus Oxychloride (POCl₃) : Promotes cyclization at 120°C but may lead to chloro-byproducts .
  • Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 h) and improves yield (85% vs. 60%) for analogs .
    • Data Contradiction : Conflicting reports on the role of solvent (dioxane vs. THF) in minimizing side reactions require kinetic studies under controlled conditions .

Q. What analytical approaches validate purity for in vivo studies?

  • Methodology : Combine HPLC (≥95% purity, C18 column, acetonitrile-water mobile phase) with elemental analysis (e.g., C: 56.59%, H: 3.25%, N: 12.00%) . For trace impurities, use LC-MS to identify degradation products (e.g., dechlorinated analogs) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine
Reactant of Route 2
Reactant of Route 2
N-benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine

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